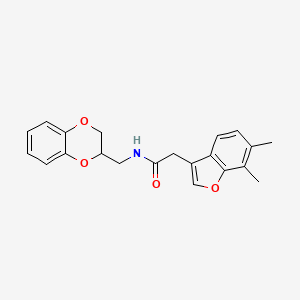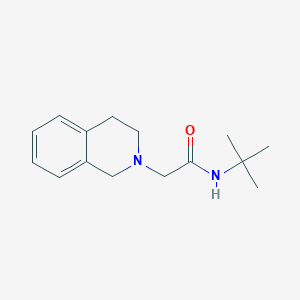![molecular formula C14H16N2O2 B7566074 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine](/img/structure/B7566074.png)
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine, also known as POM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. POM is a heterocyclic compound that contains both a morpholine and an oxazole ring. Its unique structure makes it a promising candidate for use as a pharmaceutical intermediate, as well as in the field of organic synthesis.
Mécanisme D'action
The mechanism of action of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to inhibit the activity of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways.
Biochemical and Physiological Effects
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth of various fungal and bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its versatility as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a valuable tool for organic chemists. However, one limitation of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine is its relatively low solubility in water, which can make it difficult to work with in certain applications.
Orientations Futures
There are several potential future directions for research involving 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine. One area of interest is the development of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine-based compounds for use as anticancer agents. Another potential direction is the synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine derivatives with improved solubility and bioavailability. Additionally, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine could be used as a tool for the development of new synthetic methods and the synthesis of complex natural products.
Méthodes De Synthèse
The synthesis of 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves a multi-step process that requires the use of several reagents and solvents. One of the most common methods for synthesizing 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine involves the reaction of 2-phenyl-4-chloromethyl oxazole with morpholine in the presence of a base such as potassium carbonate. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been extensively studied for its potential applications in various fields, including medicinal chemistry and organic synthesis. In medicinal chemistry, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been shown to have anticancer, antifungal, and antibacterial properties. It has also been investigated as a potential treatment for Alzheimer's disease due to its ability to inhibit the aggregation of amyloid beta peptides.
In the field of organic synthesis, 4-[(2-Phenyl-1,3-oxazol-4-yl)methyl]morpholine has been used as a building block for the synthesis of various compounds. Its unique structure allows it to be easily modified, making it a versatile tool for organic chemists.
Propriétés
IUPAC Name |
4-[(2-phenyl-1,3-oxazol-4-yl)methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-2-4-12(5-3-1)14-15-13(11-18-14)10-16-6-8-17-9-7-16/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBRKORVVGIGIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Cyclohexyl-3-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-1-methylurea](/img/structure/B7566003.png)

![1-(5-Fluoro-2-methylphenyl)-3-[1-(furan-2-yl)ethyl]urea](/img/structure/B7566012.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-[[2-(morpholin-4-ylmethyl)phenyl]methyl]urea](/img/structure/B7566021.png)
![N-[1-[2-(dimethylamino)-2-oxoethyl]indol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B7566031.png)
![5-[1-(2,6-Difluorophenyl)ethylsulfanyl]-1-methyltetrazole](/img/structure/B7566043.png)
![N-[(4-fluorophenyl)-phenylmethyl]-1-[(E)-3-phenylprop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7566063.png)

![N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B7566081.png)
![3-[[Benzyl(oxolan-2-ylmethyl)amino]methyl]benzamide](/img/structure/B7566083.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-pyridin-2-ylethyl)urea](/img/structure/B7566084.png)
![4-[4-(2-Methylprop-2-enyl)piperazin-1-yl]phenol](/img/structure/B7566086.png)
